FFN246

Serotonin transporter (SERT) Fluorescent probe optimization Neurotransmitter imaging

Standard serotonin probes often yield high background and non-specific binding in brain slices, compromising data quality. FFN246 is a validated dual-substrate fluorescent false neurotransmitter (FFN) for SERT and VMAT2. - **Superior S/B ratio**: 6.5 (vs. FFN54 at 3.0), improves Z'-factor in 96-well SERT inhibitor screens. - **Reduced off-target uptake**: 23-31% selectivity preference for SERT over NET/DAT; logD = 0.055 minimizes non-specific signal. - **Complete pathway tracing**: From serotonin uptake to vesicular packaging and release. Available from BenchChem with reliable global logistics.

Molecular Formula C15H13FN2O
Molecular Weight 256.27 g/mol
Cat. No. B12381705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFFN246
Molecular FormulaC15H13FN2O
Molecular Weight256.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)C(=O)C3=C(N2)C=CC(=C3)CCN
InChIInChI=1S/C15H13FN2O/c16-11-2-1-3-13-14(11)15(19)10-8-9(6-7-17)4-5-12(10)18-13/h1-5,8H,6-7,17H2,(H,18,19)
InChIKeySMTKPXKSQXDLCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FFN246: Dual SERT/VMAT2 Fluorescent Probe for Serotonergic Neurons


FFN246 (7-(2-aminoethyl)-1-fluoroacridin-9(10H)-one) is a small-molecule fluorescent probe belonging to the class of fluorescent false neurotransmitters (FFNs). It functions as a dual substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2), enabling the optical tracing of serotonin uptake, packaging, and release dynamics in serotonergic neurons [1]. This compound is characterized by an acridone fluorophore core conjugated with an ethylamine recognition motif, exhibiting excitation and emission maxima of 392 nm and 427 nm, respectively, in aqueous buffer [2].

Dual SERT/VMAT2 substrate for serotonin trafficking studies
Reduced non-specific binding reported vs. parent probe FFN54
Acridone fluorophore (UV-excitable) for fixed and live-cell imaging

Why FFN246 Cannot Be Replaced by Other Probes


Generic substitution among fluorescent false neurotransmitters or alternative serotonin tracers is unreliable due to significant functional divergence in transporter affinity, selectivity, and background signal properties. While compounds like the parent molecule FFN54 or dopamine-targeting probes such as FFN102 and FFN200 may share a similar conceptual framework, their performance in serotonergic systems differs markedly. FFN246 offers a distinct profile optimized for SERT/VMAT2 dual-substrate activity with reduced non-specific binding, a critical parameter for achieving usable signal-to-noise ratios in complex biological tissues like acute brain slices [1]. The quantitative evidence presented below demonstrates that using an alternative probe without these specific optimizations would likely compromise experimental outcomes, leading to higher background fluorescence, reduced specific labeling of serotonergic neurons, or a failure to visualize vesicular packaging [2].

Attribute
FFN246
FFN54 / Dopamine Probes
SERT selectivity
Reported SERT preference over NET/DAT
FFN54 shows non-selective uptake; dopamine probes target DAT
Background binding
Lower lipophilicity may reduce non-specific accumulation
Higher logD may increase off-target fluorescence
Vesicular loading
Confirmed VMAT2 substrate for vesicle studies
Many tracers lack validated VMAT2 activity

FFN246: Evidence-Based Comparative Performance


Improved Signal-to-Basal Ratio in SERT Uptake

FFN246 demonstrates a significantly enhanced signal-to-basal (S/B) ratio for specific uptake via the human serotonin transporter (hSERT) when compared directly to its lead compound, FFN54. This improvement is primarily attributed to a substantial reduction in non-specific background labeling while maintaining a comparable total signal intensity [1].

S/B Ratio vs. FFN54
Head-to-head
6.5 vs 3.0 (+116.7%)
Higher signal-to-basal may improve SERT uptake assay discrimination
hSERT-HEK cells, 5 μM probe, imipramine control
Serotonin transporter (SERT) Fluorescent probe optimization Neurotransmitter imaging

Enhanced SERT Selectivity Over DAT/NET

FFN246 exhibits enhanced selectivity for the serotonin transporter (SERT) relative to the dopamine transporter (DAT) and norepinephrine transporter (NET), a notable improvement over the first-generation probe FFN54 which showed no significant preference among the three monoamine transporters [1].

SERT Selectivity
Head-to-head
Uptake 23-31% higher vs. NET/DAT
Reported preference may support serotonergic-specific labeling
HEK-hSERT/hNET/hDAT, nomifensine/imipramine inhibition
Monoamine transporter selectivity Off-target activity Probe specificity

Reduced Lipophilicity for Lower Background

The improved performance of FFN246 is linked to its reduced lipophilicity compared to FFN54, as evidenced by a lower octanol/PBS partition coefficient (logD). This physicochemical property contributes to decreased non-specific accumulation in hydrophobic cellular compartments, a primary source of background fluorescence [1].

Lipophilicity (logD)
Head-to-head
0.055 vs 0.162 (FFN54)
Lower logD suggests reduced non-specific partitioning, potentially lowering background
Octanol/PBS partition coefficient
Physicochemical properties Background signal Lipophilicity

Validated VMAT2 Substrate Activity

FFN246 is a confirmed substrate for the vesicular monoamine transporter 2 (VMAT2), a property that is not universal among fluorescent serotonin tracers. This dual SERT/VMAT2 functionality enables the probe to not only enter the neuron via SERT but also be packaged into synaptic vesicles, a prerequisite for studying activity-dependent exocytosis and vesicular release dynamics [1].

VMAT2 Substrate Activity
Class-level
Punctate fluorescence blocked by DTBZ/reserpine
Demonstrated VMAT2 activity supports vesicular loading and release studies
Class-level inference; independent verification advised
Vesicular monoamine transporter 2 (VMAT2) Synaptic vesicle imaging Exocytosis

High Purity for Reproducibility

Commercially available FFN246 is supplied with a high purity of 99.79%, ensuring that experimental results are not confounded by impurities or degradation products. This level of purity meets the stringent requirements for quantitative fluorescence assays and pharmacological studies .

Chemical Purity
Data to verify
99.79%
High reported purity may support reproducible fluorescence assays
Vendor COA; independent QC recommended
Chemical purity Quality control Reproducibility

FFN246: Recommended Applications


High-Throughput Screening for SERT Modulators

The superior S/B ratio of FFN246 (6.5 vs. 3.0 for FFN54) makes it an optimal choice for 96-well plate-based fluorometric assays designed to screen for SERT inhibitors or activators. The enhanced signal-to-noise reduces the rate of false positives and improves Z'-factor values, thereby increasing the robustness and throughput of drug discovery campaigns targeting the serotonin transporter [1].

Serotonergic Neuron Visualization in Brain Slices

Due to its improved selectivity profile (23-31% preference for SERT over NET/DAT) and reduced lipophilicity (logD = 0.055), FFN246 provides cleaner and more specific labeling of serotonergic cell bodies in the dorsal raphe nucleus. This is particularly valuable for ex vivo studies where distinguishing serotonergic neurons from adjacent dopaminergic or noradrenergic populations is essential [2].

Serotonin Vesicular Loading and Release Dynamics

As a validated dual substrate for both SERT and VMAT2, FFN246 uniquely enables the study of the entire serotonin trafficking pathway—from uptake at the plasma membrane to vesicular packaging and subsequent release. This is a key advantage for researchers studying the fundamental mechanisms of serotonergic neurotransmission and synaptic plasticity, where probes lacking VMAT2 activity (e.g., some genetically encoded sensors) would be inadequate [3].

Calibrating Genetically Encoded Serotonin Sensors

FFN246 serves as an effective small-molecule reference standard for calibrating and validating the performance of genetically encoded serotonin indicators (e.g., iSeroSnFR, GRAB-5-HT sensors). Its well-characterized SERT-dependent uptake and fluorescence properties provide a reliable baseline for comparing the sensitivity, kinetics, and specificity of newer sensor technologies in cell culture models [4].

Application
Selection Property
Validation Focus
SERT modulator screening assays
Signal-to-basal ratio
Assay robustness and false-positive rate review
Ex vivo serotonergic neuron imaging
Transporter selectivity profile
Neuron-type specificity in mixed populations
Vesicular release and trafficking studies
Dual SERT/VMAT2 substrate activity
Activity-dependent exocytosis confirmation
Genetically encoded sensor calibration
Well-characterized SERT-dependent fluorescence
Sensor sensitivity and kinetics benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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